Methyl 4-aminoadamantane-1-carboxylate
Overview
Description
“Methyl 4-aminoadamantane-1-carboxylate” is a chemical compound with the molecular formula C12H19NO2. It is also known as memantine, which is a low-affinity noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist. The compound is used in laboratory chemicals and the manufacture of chemical compounds .
Molecular Structure Analysis
The molecular structure of “Methyl 4-aminoadamantane-1-carboxylate” is characterized by a molecular weight of 209.28 g/mol . The compound does not have a linear structure formula . More specific details about the molecular structure are not available in the search results.Physical And Chemical Properties Analysis
“Methyl 4-aminoadamantane-1-carboxylate” is characterized by a molecular weight of 209.28 g/mol . The compound is very slightly soluble (0.86 g/L) at 25 ºC . It has a density of 1.166±0.06 g/cm3 at 20 ºC 760 Torr . The compound does not have a boiling point .Scientific Research Applications
Synthesis and Structural Studies
Methyl 4-aminoadamantane-1-carboxylate, and its derivatives, have been a focal point in synthetic chemistry. For instance, Monoi and Hara (2012) developed a method for synthesizing a related compound, methyl-3,5,7-trifluoroadamantane-1-carboxylate, which is key in producing trifluoroamantadine (Monoi & Hara, 2012). Similarly, Aoyama and Hara (2013) synthesized enantiomerically pure methyl 3-fluoro-5-methyladamantane-1-carboxylate, revealing potential for new adamantane compounds (Aoyama & Hara, 2013).
Application in Medical Chemistry
In the field of medicinal chemistry, derivatives of Methyl 4-aminoadamantane-1-carboxylate have shown potential. Skolimowski et al. (2003) synthesized two new analogues with notable antioxidant activity, suggesting their application in treating parkinsonian syndromes (Skolimowski et al., 2003). Furthermore, Avdyunina et al. (1995) studied arylamides of α-[N-adamantylpyrrolidyl-(or piperidyl)]carboxylic acids, which exhibited pronounced anesthetic activity (Avdyunina et al., 1995).
Biological Activity Studies
The biological activity of Methyl 4-aminoadamantane-1-carboxylate derivatives is another area of interest. Danilenko et al. (1976) explored the viral inhibiting activity of various adamantylamines, providing insights into their potential antiviral properties (Danilenko et al., 1976). Hay (1989) discussed the mechanism of action of amantadine and rimantadine, both derived from 1-aminoadamantane, against influenza viruses (Hay, 1989).
Development of Synthesis Methods
Research has also focused on the development of synthesis methods for Methyl 4-aminoadamantane-1-carboxylate derivatives. For example, Battilocchio et al. (2012) described a high-yielding, scalable process for preparing 2-aminoadamantane-2-carboxylic acid, a functionalized amino acid with interesting biological activity (Battilocchio et al., 2012).
Safety And Hazards
“Methyl 4-aminoadamantane-1-carboxylate” is classified as a warning signal word . The compound has hazard statements H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 . The compound does not have a UN number . It is recommended to handle the compound under an inert gas and protect it from moisture .
properties
IUPAC Name |
methyl 4-aminoadamantane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-15-11(14)12-4-7-2-8(5-12)10(13)9(3-7)6-12/h7-10H,2-6,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBLQWDWMIYKKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC3CC(C1)C(C(C3)C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-aminoadamantane-1-carboxylate |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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